molecular formula C11H13N3O5 B13343482 2'-(Methylamino)-5'-nitro-succinanilic Acid

2'-(Methylamino)-5'-nitro-succinanilic Acid

Cat. No.: B13343482
M. Wt: 267.24 g/mol
InChI Key: UIMTXPIELUIYSI-UHFFFAOYSA-N
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Description

4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields. This compound features a nitrophenyl group, a methylamino group, and an oxobutanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the methylation of the amino group using methylamine. The final step involves the formation of the oxobutanoic acid moiety through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and methylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. It can act on ionotropic and metabotropic receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-((2-(Methylamino)-5-nitrophenyl)amino)-4-oxobutanoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

4-[2-(methylamino)-5-nitroanilino]-4-oxobutanoic acid

InChI

InChI=1S/C11H13N3O5/c1-12-8-3-2-7(14(18)19)6-9(8)13-10(15)4-5-11(16)17/h2-3,6,12H,4-5H2,1H3,(H,13,15)(H,16,17)

InChI Key

UIMTXPIELUIYSI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O

Origin of Product

United States

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